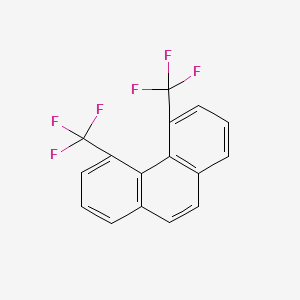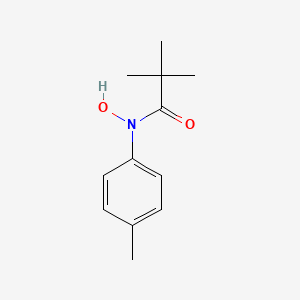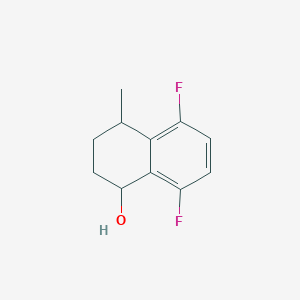
5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of two fluorine atoms at the 5th and 8th positions, a methyl group at the 4th position, and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where a fluorinated aromatic compound is alkylated using a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Suzuki coupling reaction, where a boronic acid derivative is coupled with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products or reduced functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but lacks fluorine atoms.
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline: Contains fluorine atoms but has a different ring structure.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one: Similar fluorinated compound but with a ketone group instead of a hydroxyl group.
Uniqueness
5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the specific positioning of its fluorine atoms and the presence of both a methyl and hydroxyl group on the tetrahydronaphthalene ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
110931-83-4 |
|---|---|
Fórmula molecular |
C11H12F2O |
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
5,8-difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12F2O/c1-6-2-5-9(14)11-8(13)4-3-7(12)10(6)11/h3-4,6,9,14H,2,5H2,1H3 |
Clave InChI |
NMCXLPZZVMUXCS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2=C(C=CC(=C12)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
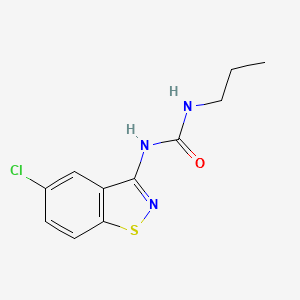
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)
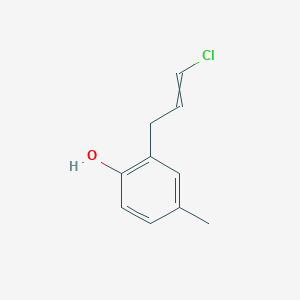
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
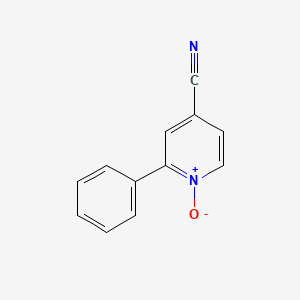
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
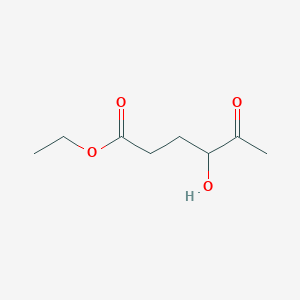
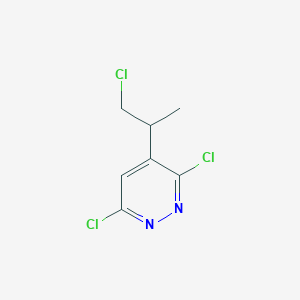
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
